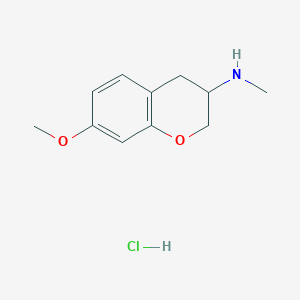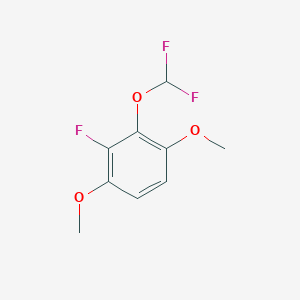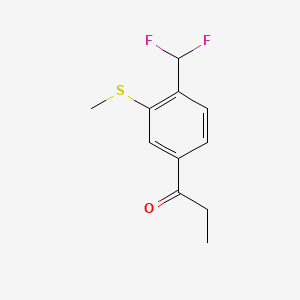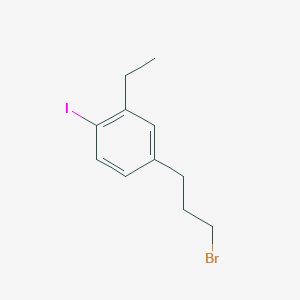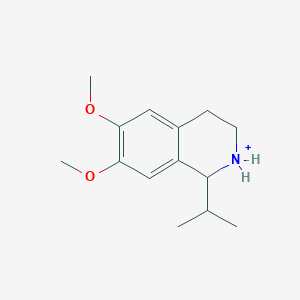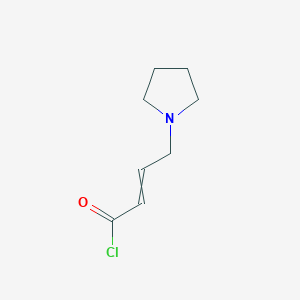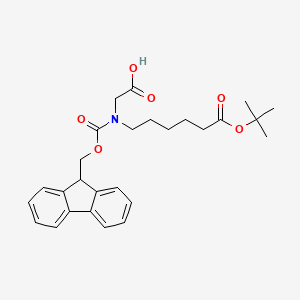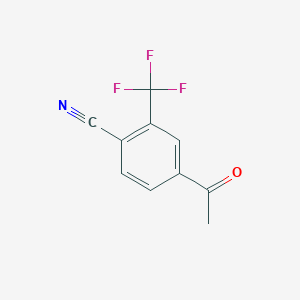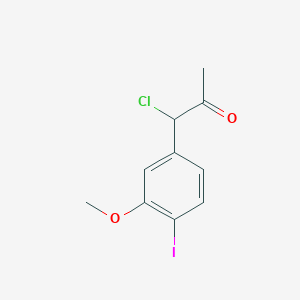
1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIO2. This compound is characterized by the presence of a chloro group, an iodo group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one can be synthesized through a multi-step process involving the halogenation and alkylation of appropriate precursors. One common method involves the reaction of 4-iodo-3-methoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved may include covalent bonding with amino acid residues or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Chloro-1-(4-iodophenyl)propan-2-one
- 1-Chloro-1-(4-methoxy-3-iodophenyl)propan-2-one
Uniqueness: 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one is unique due to the presence of both iodo and methoxy groups on the phenyl ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H10ClIO2 |
|---|---|
Molekulargewicht |
324.54 g/mol |
IUPAC-Name |
1-chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIO2/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |
InChI-Schlüssel |
VRCMRQBPTYTWSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)

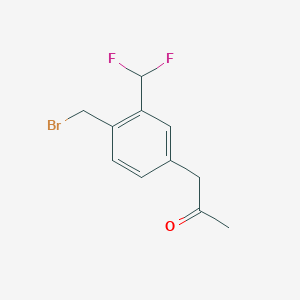
![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
